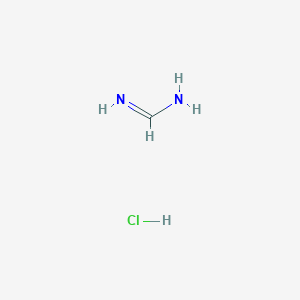
Formamidine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of formamidine hydrochloride involves innovative strategies, including oxidative amidation of aryl methyl ketones catalyzed by molecular iodine. This method offers a novel pathway to free (N-H) α-ketoamides, showcasing the compound's utility in synthesizing complex molecules (Liu et al., 2015).
Molecular Structure Analysis
The molecular structure of formamidine hydrochloride and its derivatives has been explored through theoretical studies, such as the hydrolysis mechanism of N,N-dimethyl-N'-(2-oxo-1, 2-dihydro-pyrimidinyl)formamidine. These studies provide insight into the compound's reactivity and stability, highlighting the influence of its structure on chemical behavior (Wu et al., 2008).
Chemical Reactions and Properties
Formamidine hydrochloride is central to various chemical reactions, including the synthesis of novel (E)-N'-(2-chloropyrimidin-4-yl)-N-(5-cyano-2-hydroxy-6-phenylpyrimidin-4-yl) formamidine derivatives with promising antimicrobial activity. Such research underscores its role in producing bioactive compounds (Mallikarjunaswamy et al., 2016).
Physical Properties Analysis
Investigations into the physical properties of formamidine hydrochloride, such as solubility and stability, are crucial for understanding its behavior in various environments. For example, the relative stability of formamidine and carbamate groups in bifunctional pesticides like formetanate hydrochloride provides insights into the compound's degradation patterns and environmental persistence (Divito et al., 2007).
Chemical Properties Analysis
The chemical properties of formamidine hydrochloride facilitate the synthesis of a wide range of derivatives, including formamidinesulfinic acids and formamidines. These compounds have applications in organic synthesis, photography, and even as potential therapeutic agents, demonstrating the chemical versatility of formamidine hydrochloride (Havel & Kluttz, 1975).
Wissenschaftliche Forschungsanwendungen
Interactions with Drosophila Octopamine Receptors : Formamidines, including formamidine hydrochloride, interact with Drosophila octopamine receptors, affecting behavior and learning ability. This interaction aids in understanding the role of octopamine in development and behavior (Dudai et al., 1987).
Pesticidal Synergism : Formamidines significantly increase the toxicity of pyrethroid insecticides against Heliothis pests in cotton, enhancing their effectiveness (Plapp, 1979).
Oxidative Amidation of Aryl Methyl Ketones : A study developed an efficient iodine-catalyzed oxidative amidation process using formamidine hydrochloride, leading to the creation of free (N-H) -ketoamides (Liu et al., 2015).
Antipyretic and Anti-inflammatory Properties : Formamidine pesticides like chlordimeform and amitraz exhibit antipyretic and anti-inflammatory effects, with an ability to inhibit prostaglandin E2 synthesis (Yim et al., 1978).
Catalysis in Organic Synthesis : Aluminized polyborate serves as an eco-friendly catalyst for synthesizing symmetrical N,N'-di(aryl/alkyl)formamidines, with potential applications in pharmaceuticals and organic synthesis (Mali et al., 2022).
Mimicking Octopamine Action in Insects : Formamidines, including formamidine hydrochloride, mimic octopamine's actions in insects, providing insight into their role in controlling resistant pests (Evans & Gee, 1980).
Antimicrobial Activity : Novel formamidine derivatives show promising antimicrobial activity against pathogenic bacteria and fungi (Mallikarjunaswamy et al., 2016).
Analgesic Properties : Arylformamidines, a group including formamidine hydrochloride, demonstrate potent analgesic activity with minimal hypotensive effects, suggesting their potential as nonopiate analgesics (Gall et al., 1988).
Detection in Human Blood : A rapid and sensitive method has been developed for detecting formamidine pesticides and their metabolites in human blood, useful for forensic investigations and studies of pesticide behavior (Wu et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
methanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2.ClH/c2-1-3;/h1H,(H3,2,3);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVVJCLUYUWBSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
80.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Formamidine hydrochloride | |
CAS RN |
6313-33-3 | |
| Record name | Methanimidamide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6313-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6313-33-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Formamidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FORMAMIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFC3YH7YHK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



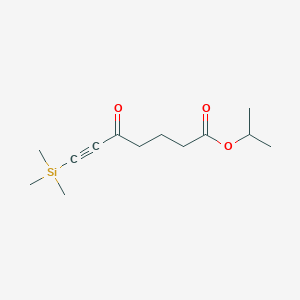
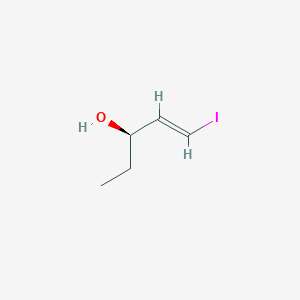
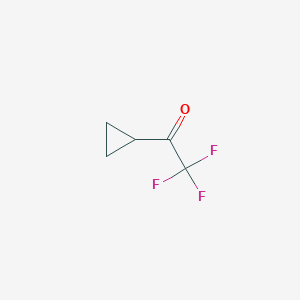
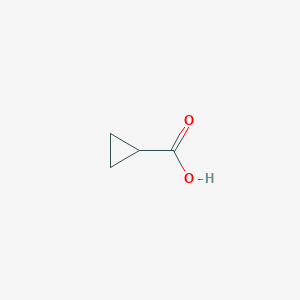
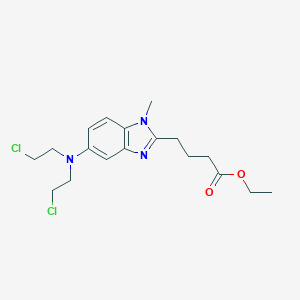
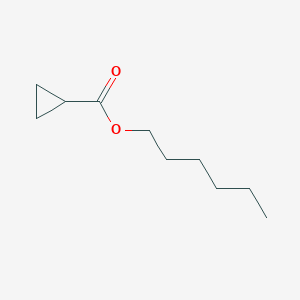
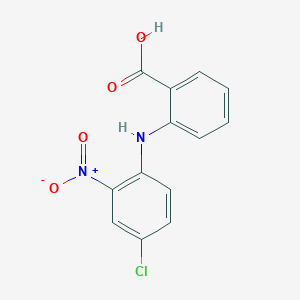
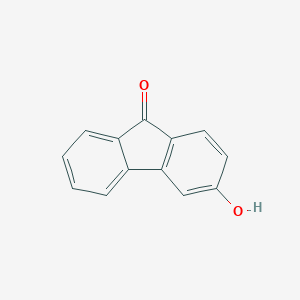
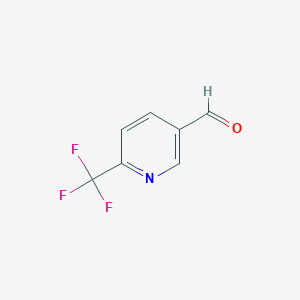


![(Z)-7-[(1R,2R,3R)-3-[Tert-butyl(dimethyl)silyl]oxy-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31302.png)
![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B31306.png)
![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B31309.png)